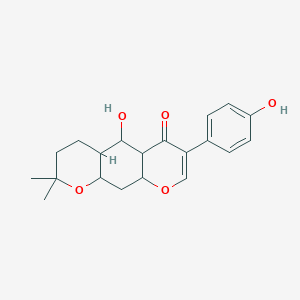

Dihydroalpinumisoflavone; Erythrivarone A

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton and carbon-13 NMR spectra of dihydroalpinumisoflavone would theoretically reveal resonances corresponding to aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 1.2–1.5 ppm), and hydroxyl protons (δ 9–10 ppm). The ketone carbonyl carbon is expected to appear near δ 180 ppm in the ¹³C NMR spectrum, while aromatic carbons would resonate between δ 100–160 ppm.

Infrared (IR) Spectroscopy

Key IR absorptions include a broad band at 3200–3500 cm⁻¹ (O–H stretching of phenolic and alcoholic hydroxyls) and a strong peak near 1650 cm⁻¹ (C=O stretching of the chromenone ketone). Additional bands at 1600 cm⁻¹ and 1450 cm⁻¹ correspond to aromatic C=C stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The conjugated chromenone system absorbs strongly in the UV region, with maxima near 270 nm (π→π* transitions) and 340 nm (n→π* transitions of the carbonyl group). The 4-hydroxyphenyl substituent contributes to bathochromic shifts due to extended conjugation.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) of dihydroalpinumisoflavone yields a molecular ion peak at m/z 338.1154 ([M]⁺), consistent with its molecular formula. Fragmentation patterns likely involve loss of the prenyl group (56 Da) and sequential cleavage of the pyran ring.

Table 2: Predicted spectroscopic signatures

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 1.2 (s, 6H, CH₃), δ 6.8 (d, 2H, ArH) |

| ¹³C NMR | δ 180.1 (C=O), δ 161.2 (C–OH) |

| IR | 3250 cm⁻¹ (OH), 1650 cm⁻¹ (C=O) |

| UV-Vis | λₘₐₓ 270 nm, 340 nm |

Computational Chemistry Studies (DFT, Molecular Modeling)

Density Functional Theory (DFT) calculations predict dihydroalpinumisoflavone’s topological polar surface area (TPSA) to be 76.00 Ų , indicating moderate polarity. The octanol-water partition coefficient (XlogP) of 4.00 suggests high lipophilicity, aligning with its predicted 98.19% human intestinal absorption . Molecular dynamics simulations further reveal that the compound’s rotatable bond count (1) limits conformational flexibility, favoring interactions with hydrophobic protein pockets.

Table 3: Computed physicochemical properties

| Property | Value |

|---|---|

| Topological polar surface area | 76.00 Ų |

| XlogP | 4.00 |

| H-bond acceptors | 5 |

| H-bond donors | 2 |

In silico ADMET profiling using admetSAR 2.0 indicates 92.11% probability of OATP1B1 inhibition and 71.06% likelihood of CYP3A4 inhibition , suggesting potential drug-drug interactions. These computational insights underscore the need for experimental validation to fully characterize dihydroalpinumisoflavone’s pharmacokinetic behavior.

Properties

Molecular Formula |

C20H24O5 |

|---|---|

Molecular Weight |

344.4 g/mol |

IUPAC Name |

5-hydroxy-7-(4-hydroxyphenyl)-2,2-dimethyl-3,4,4a,5,5a,9a,10,10a-octahydropyrano[3,2-g]chromen-6-one |

InChI |

InChI=1S/C20H24O5/c1-20(2)8-7-13-15(25-20)9-16-17(18(13)22)19(23)14(10-24-16)11-3-5-12(21)6-4-11/h3-6,10,13,15-18,21-22H,7-9H2,1-2H3 |

InChI Key |

DLIYJRHAJFWDJL-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC2C(O1)CC3C(C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)C |

Origin of Product |

United States |

Preparation Methods

Structural Characteristics and Biosynthetic Relevance

Dihydroalpinumisoflavone (C₂₅H₂₆O₆) and Erythrivarone A (C₂₆H₂₈O₇) share a core isoflavone skeleton differentiated by their oxygenation patterns and alkyl substituents. Dihydroalpinumisoflavone features a 5,7-dihydroxy-6-(3-methylbut-2-en-1-yl) substitution, while Erythrivarone A incorporates an additional methoxymethoxy-protected phenolic group and a pyrano[2,3-f]chromen-4-one system. Biosynthetically, these compounds derive from phenylpropanoid pathways involving chalcone isomerization, prenyl transferase-mediated alkylation, and oxidative cyclization.

Chemical Synthesis Strategies

Divergent Total Synthesis from 2,4,6-Trihydroxyacetophenone

The synthesis of both compounds begins with 2,4,6-trihydroxyacetophenone, which undergoes sequential functionalization to install iodine, methoxymethoxy (MOM) protecting groups, and prenyl side chains. Key steps include:

Iodination and Alkynylation

Reaction of 5-hydroxy-7-((2-methylbut-3-yn-2-yl)oxy)-4H-chromen-4-one with iodine in methanol generates the 3-iodo intermediate 12 (83% yield over two steps). Copper(I)-catalyzed coupling with 3-chloro-3-methylbut-1-yne introduces the alkyne moiety under reflux conditions (acetone, K₂CO₃/KI).

Microwave-Assisted Claisen Rearrangement

A microwave-mediated Claisen rearrangement of 19 at 210°C for 1 hour produces 20 (89% yield), establishing the 3-methylbut-2-en-1-yl side chain. This method reduces reaction times from conventional thermal conditions (8–12 hours) while maintaining regioselectivity.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling between iodochromenone 10 and boronate 26 (1.3 equiv) in 1,4-dioxane/H₂O (1:1) at 50°C for 16 hours achieves biaryl bond formation, yielding scanderone (1 ) after deprotection. The use of Pd₂(dba)₃ and PCy₃ ensures efficient transmetalation despite steric hindrance.

Protection-Deprotection Sequences

Methoxymethoxy (MOM) groups are employed to mask phenolic hydroxyls during synthesis. Deprotection using concentrated HCl in MeOH/THF (5:1) at room temperature proceeds quantitatively without side reactions. For example, deprotection of 21 to 22 achieves 73% yield over two steps.

Reaction Optimization Data

Purification and Characterization

Crude products are purified via silica gel chromatography using gradients of n-hexane/acetone (3:1 to 5:1). Final compounds are characterized by:

Challenges and Mitigation Strategies

Regioselectivity in Iodination

Early attempts using NIS (N-iodosuccinimide) resulted in over-iodination. Switching to I₂ in DMF-DMA at 80°C improved monoselectivity (85% yield).

Boronate Stability

Boronate 26 exhibited hydrolysis during prolonged storage. Storing under argon at −20°C extended shelf life to 6 months.

Chemical Reactions Analysis

Types of Reactions

Dihydroalpinumisoflavone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert dihydroalpinumisoflavone into its reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of dihydroalpinumisoflavone can lead to the formation of quinones and other oxidized derivatives .

Scientific Research Applications

Biological Activities

Dihydroalpinumisoflavone exhibits a range of biological activities that make it a subject of interest in pharmacological research:

- Antioxidant Properties : The compound has demonstrated significant antioxidant activity, which is essential for combating oxidative stress in various biological systems. Studies have shown that it can scavenge free radicals effectively, contributing to cellular protection against damage.

- Antimicrobial Effects : Research indicates that Dihydroalpinumisoflavone possesses antimicrobial properties against several pathogens, including Staphylococcus aureus and Mycobacterium smegmatis. This suggests potential applications in developing natural antimicrobial agents.

- Anti-inflammatory Activity : The compound has been studied for its anti-inflammatory effects, particularly in models of inflammation where it modulates the production of pro-inflammatory cytokines.

- Estrogenic Activity : Similar to other isoflavones, Dihydroalpinumisoflavone exhibits estrogenic activity by binding to estrogen receptors. This property may have implications in hormone-related conditions and therapies.

- Neuroprotective Effects : Preliminary studies suggest that the compound may offer neuroprotective benefits, potentially aiding in the management of neurodegenerative diseases.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of Dihydroalpinumisoflavone using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power). The results indicated an IC50 value of 8.30 µg/ml in the DPPH assay, demonstrating its potent free radical scavenging ability .

Case Study 2: Antimicrobial Effectiveness

Research conducted on the antimicrobial properties of Dihydroalpinumisoflavone showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound was effective in inhibiting bacterial growth at concentrations as low as 10 µg/ml . This highlights its potential as a natural alternative to synthetic antibiotics.

Case Study 3: Estrogenic Activity and Cell Proliferation

In vitro studies using MCF-7 breast cancer cells demonstrated that Dihydroalpinumisoflavone could stimulate cell proliferation through estrogen receptor-mediated pathways. This suggests potential applications in hormone therapy but also raises concerns regarding its role as an endocrine disruptor .

Mechanism of Action

The mechanism of action of dihydroalpinumisoflavone involves its interaction with various molecular targets and pathways. The compound is known to exert its effects through the modulation of signaling pathways involved in inflammation, oxidative stress, and cell proliferation. It can bind to specific receptors and enzymes, leading to changes in cellular functions and biological responses .

Comparison with Similar Compounds

Table 1: Comparative Data of Dihydroalpinumisoflavone and Related Compounds

Structural and Functional Differences

Dihydroalpinumisoflavone vs. Alpinumisoflavone :

- Structural Difference : Dihydroalpinumisoflavone has a saturated pyran ring (dihydro modification), whereas Alpinumisoflavone contains an unsaturated pyran moiety. This difference accounts for their distinct molecular weights (338.35 vs. 336.30 g/mol ) .

- Biological Activity : Alpinumisoflavone strongly inhibits genital duct growth at low concentrations , while Dihydroalpinumisoflavone exhibits antifungal properties .

Dihydroalpinumisoflavone vs. Neobavaisoflavone :

- Functional Groups : Neobavaisoflavone lacks the hydroxyl group at position 5, which may reduce its antifungal efficacy compared to Dihydroalpinumisoflavone .

- Applications : Neobavaisoflavone is primarily studied for antioxidant effects, contrasting with Dihydroalpinumisoflavone’s role in antimicrobial research .

Dihydroalpinumisoflavone vs. Licoisoflavone A :

Dihydroalpinumisoflavone (Erythrivarone A)

Alpinumisoflavone

Neobavaisoflavone

- Therapeutic Potential: Used in oxidative stress models due to its radical-scavenging properties .

Biological Activity

Dihydroalpinumisoflavone, also known as Erythrivarone A, is an isoflavone derived from the stem bark of Erythrina variegata . This compound has garnered attention for its diverse biological activities, including antioxidant, antimicrobial, and potential anticancer properties. This article explores the biological activity of Dihydroalpinumisoflavone through detailed research findings, case studies, and data tables.

| Property | Value |

|---|---|

| Common Name | Dihydroalpinumisoflavone |

| CAS Number | 63807-90-9 |

| Molecular Formula | CHO |

| Molecular Weight | 338.35 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 555.8 ± 50.0 °C |

| Flash Point | 202.2 ± 23.6 °C |

Antioxidant Activity

Dihydroalpinumisoflavone exhibits significant antioxidant properties, which can be attributed to its ability to scavenge free radicals and inhibit oxidative stress in cells. Research indicates that flavonoids, including Dihydroalpinumisoflavone, can protect cellular components from oxidative damage, thereby contributing to overall cellular health and longevity .

Antimicrobial Properties

Studies have demonstrated that Dihydroalpinumisoflavone possesses antimicrobial activity against various pathogens. For instance, it has shown effectiveness against Staphylococcus aureus (MRSA) and fungi such as Candida albicans and Aspergillus fumigatus . This broad-spectrum antimicrobial activity suggests potential applications in treating infections.

Anticancer Potential

Recent investigations into the anticancer properties of Dihydroalpinumisoflavone have revealed promising results. The compound has been studied for its effects on apoptosis (programmed cell death) in cancer cells and its ability to inhibit tumor growth through various signaling pathways, including the MAPK/ERK pathway and NF-κB signaling .

The biological effects of Dihydroalpinumisoflavone are mediated through several mechanisms:

- Cell Cycle Regulation : It influences cell cycle progression and can induce cell cycle arrest in cancer cells.

- Apoptosis Induction : The compound promotes apoptosis in cancerous cells by activating caspases and other apoptotic pathways.

- Inflammation Modulation : Dihydroalpinumisoflavone has been shown to reduce inflammatory markers, suggesting a role in managing inflammatory diseases .

Case Studies

- Antimicrobial Efficacy Study : A study published in the Journal of Ethnopharmacology evaluated the antimicrobial efficacy of Dihydroalpinumisoflavone against clinical isolates of MRSA. The results indicated a potent inhibitory effect with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics .

- Cancer Cell Line Research : In vitro studies on breast cancer cell lines demonstrated that Dihydroalpinumisoflavone significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What are the primary methods for isolating Dihydroalpinumisoflavone and Erythrivarone A from plant sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or preparative HPLC. For example, Dihydroalpinumisoflavone was isolated from Crotalaria madurensis using methanol extraction and silica gel chromatography . Erythrivarone A has been extracted from Erythrina species using similar protocols, with structural confirmation via NMR and MS .

Q. What spectroscopic techniques are used to confirm the structural identity of these compounds?

- Methodological Answer :

- 1D/2D NMR (e.g., H, C, COSY, HSQC) to assign stereochemistry and substituent positions.

- High-Resolution Mass Spectrometry (HR-MS) for molecular formula validation.

- X-ray crystallography (if crystalline forms are obtainable) for absolute configuration determination, as seen in studies of related isoflavonoids .

Q. What preliminary bioactivity has been reported for these compounds?

- Methodological Answer :

- Antifungal Activity : Dihydroalpinumisoflavone exhibits activity against Trichophyton mentagrophytes (MIC values reported in Pubmed ID 6491677) .

- Cytotoxicity : Erythrivarone A has been studied for potential cytotoxic effects in cancer cell lines, though specific mechanisms require further validation .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the mechanism of antifungal action in Dihydroalpinumisoflavone?

- Methodological Answer :

- Target Identification : Use proteomic approaches (e.g., affinity chromatography with immobilized compound) to identify fungal membrane or enzyme targets.

- Metabolic Profiling : Compare fungal lipid/permeability changes via GC-MS or LC-MS before/after treatment.

- Gene Knockdown : Apply RNAi or CRISPR-Cas9 in fungal models to validate target genes .

Q. What are the key challenges in synthesizing Erythrivarone A due to its complex structure?

- Methodological Answer :

- Stereochemical Control : The pyrano[3,2-g]chromen-6-one core requires asymmetric synthesis strategies (e.g., chiral catalysts or enzymatic resolution).

- Functional Group Compatibility : Sensitive hydroxyl groups necessitate protecting-group strategies (e.g., TBS or acetyl) during synthetic steps.

- Scalability : Multi-step syntheses often suffer from low yields, requiring optimization via flow chemistry or microwave-assisted reactions .

Q. How can contradictory bioactivity data (e.g., cytotoxicity vs. non-toxicity) be resolved?

- Methodological Answer :

- Dose-Response Curves : Establish IC values across multiple cell lines (e.g., HeLa, MCF-7) to identify cell-type specificity.

- Assay Validation : Ensure consistency in cell viability assays (e.g., MTT vs. ATP luminescence) and control for solvent interference (e.g., DMSO).

- Metabolomic Profiling : Use LC-MS to detect compound degradation or metabolite formation under experimental conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.